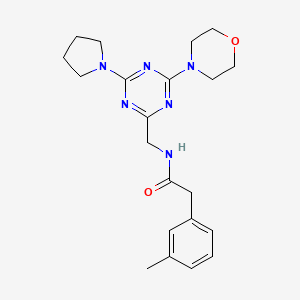
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide, also known as IPP-OXA, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. IPP-OXA is a synthetic compound that belongs to the class of oxalamide derivatives.
Wissenschaftliche Forschungsanwendungen
New Therapeutics for Primary Hyperoxaluria Type 1
Primary Hyperoxaluria Type 1 (PH1) is a genetic disorder leading to oxalate overproduction, causing kidney stones and kidney failure. A review highlights the application of RNA interference (RNAi) therapeutics targeting liver enzymes to reduce oxalate production. Innovative approaches such as genetic editing with CRISPR/Cas9 also show promise in treating PH1, potentially reducing the need for organ transplants (Dejban & Lieske, 2022).
Pharmacological Properties and Molecular Mechanisms of Thymol
Thymol, an important dietary constituent found in thyme, has been studied for its diverse pharmacological properties, including anti-inflammatory, analgesic, antispasmodic, and antitumor activities. Research elucidates thymol's therapeutic potential against cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases, offering insights into its mechanisms at biochemical and molecular levels (Meeran et al., 2017).
Incretin Biology: GLP-1 and GIP
Glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) are incretins secreted post-nutrient ingestion, enhancing insulin secretion and offering potential treatment avenues for type 2 diabetes. This research underscores their importance in nutrient-derived signal integration to control food intake and energy absorption, with a focus on the therapeutic implications of incretin-based therapies (Baggio & Drucker, 2007).
Structural Diversity and Frequency of Nitrogen Heterocycles in Pharmaceuticals
An analysis of U.S. FDA-approved drugs reveals that nitrogen heterocycles form a significant structural component in pharmaceuticals, emphasizing their crucial role in drug development. This review categorizes the most commonly used nitrogen heterocycles, detailing substitution patterns and architectural cores, highlighting the importance of these structures in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).
Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle
Glyoxalase-1 (GLO1) plays a crucial role in mitigating cellular dicarbonyl stress, which is linked to insulin resistance and type 2 diabetes (T2DM). This review discusses the implications of reduced GLO1 expression in skeletal muscle, indicating potential therapeutic strategies for managing insulin resistance and T2DM by targeting GLO1 to improve metabolic health (Mey & Haus, 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various targets, such as coagulation factor x . The role of these targets in the body’s physiological processes is crucial, and any interaction with them can lead to significant changes in the body’s functioning.
Mode of Action
It is known that such compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the nature of the target and the specific characteristics of the compound.
Eigenschaften
IUPAC Name |
N'-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)20-10-8-14(9-11-20)12-18-16(21)17(22)19-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIUQVFWWFPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

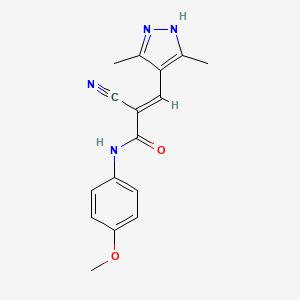

![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
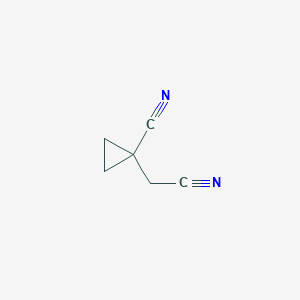


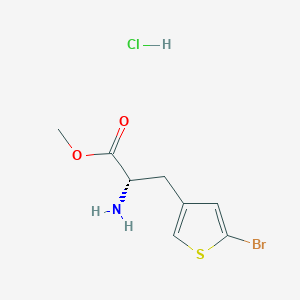
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)
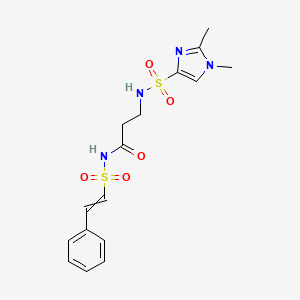

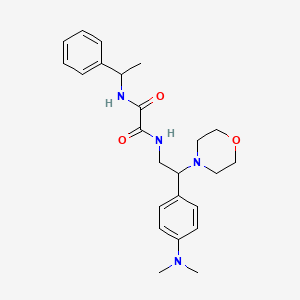
![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)
